Human Telomerase Reverse Transcriptase 988-997 is a peptide that plays a significant role in immunology, particularly in the context of cancer therapy and vaccine development. This specific peptide sequence is derived from the human telomerase reverse transcriptase protein, which is often overexpressed in various cancers. The peptide is recognized by the immune system and can stimulate a response from cytotoxic T cells, making it a candidate for therapeutic applications.
The hTRT 988-997 peptide is synthesized from the human telomerase reverse transcriptase protein, which is encoded by the TERT gene. This gene is crucial for maintaining telomere length and, consequently, cellular immortality in cancer cells. The peptide is available commercially for research purposes, often produced by specialized peptide synthesis companies that ensure its purity and biological activity .
hTRT 988-997 can be classified as a synthetic peptide and an immunogenic epitope. It falls under the category of tumor-associated antigens due to its association with cancer cells. Its classification as an immunotherapeutic agent positions it within the broader field of cancer immunotherapy.
The synthesis of hTRT 988-997 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing chain attached to a solid support, facilitating the formation of the desired peptide sequence.
The molecular structure of hTRT 988-997 consists of a linear chain of amino acids that form a specific three-dimensional conformation critical for its interaction with major histocompatibility complex molecules and T cell receptors.
The peptide sequence for hTRT 988-997 includes specific amino acids that are pivotal for its binding affinity to HLA-A*02:01, a common human leukocyte antigen. The precise sequence and structural data can be obtained from peptide databases or through experimental characterization methods such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
hTRT 988-997 participates in several biochemical interactions, primarily involving its binding to HLA molecules on antigen-presenting cells. This interaction is crucial for T cell activation.
The mechanism of action of hTRT 988-997 involves its presentation on the surface of antigen-presenting cells via HLA molecules. Once presented, it engages with CD8+ T cell receptors, leading to T cell activation and proliferation.
Research indicates that this activation results in enhanced cytotoxic activity against tumor cells expressing telomerase, thereby contributing to anti-tumor immunity. Studies have shown that patients receiving vaccinations with hTRT 988-997 exhibit increased levels of specific T cell responses against tumors .
hTRT 988-997 is typically presented as a lyophilized powder that must be reconstituted before use in experiments. It has a molecular weight consistent with peptides of similar lengths (approximately 1,000 Da).
The chemical stability of hTRT 988-997 can be affected by factors such as pH and temperature. It is generally stable under physiological conditions but may require storage at low temperatures to prevent degradation.
hTRT 988-997 has several applications in scientific research:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0